Product packaging for 3,5-dimethoxy-1H-isoindole(Cat. No.:)

3,5-dimethoxy-1H-isoindole

Cat. No.: B11915051
M. Wt: 177.20 g/mol
InChI Key: HVIKUVHIDZHADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethoxy-1H-isoindole is a chemical compound with the CAS Registry Number 675109-23-6 . It has a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol . Its structure is characterized by an isoindole core substituted with methoxy groups at the 3 and 5 positions. Key identifiers include the InChIKey HVIKUVHIDZHADV-UHFFFAOYSA-N and the SMILES string COc1ccc2c(c1)C(=NC2)OC . This compound is offered with a high purity of 99% and is intended for industrial and scientific research applications . Researchers value this and related isoindole derivatives as versatile building blocks in organic synthesis and for the development of novel compounds with potential biological activity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B11915051 3,5-dimethoxy-1H-isoindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3,5-dimethoxy-1H-isoindole

InChI

InChI=1S/C10H11NO2/c1-12-8-4-3-7-6-11-10(13-2)9(7)5-8/h3-5H,6H2,1-2H3

InChI Key

HVIKUVHIDZHADV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN=C2OC)C=C1

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethoxy 1h Isoindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the molecular framework and the chemical environment of each atom.

The ¹H NMR spectrum of 3,5-dimethoxy-1H-isoindole is predicted to provide distinct signals corresponding to each unique proton in the molecule. The electron-donating nature of the two methoxy (B1213986) groups significantly influences the chemical shifts of the aromatic protons. Based on analyses of related methoxy-substituted indoles and aromatic systems, the following proton environments can be anticipated. rsc.orgwisc.edu The protons on the pyrrole-like ring (H1) are expected to be deshielded, while the aromatic protons (H4, H6, H7) will exhibit shifts influenced by the methoxy substituents.

The expected chemical shifts, multiplicities, and coupling constants are detailed in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~6.8 - 7.2Singlet (or narrow triplet)-2H
H4~6.5 - 6.7DoubletJ ≈ 2.5 Hz (meta coupling)1H
H6~6.4 - 6.6Doublet of doubletsJ ≈ 8.5 Hz, J ≈ 2.5 Hz1H
H7~7.0 - 7.2DoubletJ ≈ 8.5 Hz (ortho coupling)1H
NH~8.0 - 8.5Broad Singlet-1H
OCH₃ (C3)~3.8 - 3.9Singlet-3H
OCH₃ (C5)~3.8 - 3.9Singlet-3H

Predicted data based on analogous structures and spectroscopic principles.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, ten distinct signals are expected. The carbons bearing the methoxy groups (C3 and C5) will be significantly shielded (shifted upfield) compared to unsubstituted aromatic carbons, while the carbons ortho and para to these groups will also be affected. Data from similar methoxy-substituted heterocycles suggest the chemical shifts for the methoxy carbons themselves typically appear in the 55-60 ppm range. rsc.org

The following table outlines the predicted chemical shifts for the carbon framework.

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1~115 - 120
C3~155 - 160
C3a~125 - 130
C4~100 - 105
C5~158 - 162
C6~105 - 110
C7~118 - 122
C7a~135 - 140
OCH₃ (at C3)~55 - 56
OCH₃ (at C5)~55 - 56

Predicted data based on analogous structures and spectroscopic principles.

While 1D NMR provides foundational data, 2D NMR experiments are essential to confirm the specific arrangement of atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H6 and H7 on the aromatic ring, confirming their ortho relationship. A weaker correlation between H4 and H6 (meta coupling) would also be anticipated.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H4 to C4, H6 to C6, H7 to C7, and the methoxy protons to the methoxy carbons).

The methoxy protons showing a correlation to their attached aromatic carbons (C3 and C5).

The H1 protons showing correlations to C3, C7a, and C3a.

The aromatic proton H4 showing correlations to C5, C6, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. A key NOESY correlation would be expected between the methoxy protons at C3 and the H4 proton, and between the methoxy protons at C5 and the H4 and H6 protons, confirming the substituent placement on the benzene (B151609) ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Characteristic Functional Group Confirmation

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Stretch3350 - 3450A moderately sharp peak indicating the pyrrole-like amine.
Aromatic C-H Stretch3000 - 3100Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. orgchemboulder.com
Aliphatic C-H Stretch2830 - 2980Multiple peaks corresponding to the symmetric and asymmetric stretching of the methyl groups in the methoxy functions.
C=C Aromatic Stretch1580 - 1620, 1450 - 1520Two to three distinct bands from the stretching vibrations within the fused aromatic rings. orgchemboulder.com
Asymmetric C-O-C Stretch1200 - 1275A strong band characteristic of an aryl ether.
Symmetric C-O-C Stretch1020 - 1075A moderate to strong band also characteristic of the aryl ether linkage.
C-H Out-of-Plane Bending800 - 880Bending vibrations for the aromatic C-H bonds, which can help confirm the substitution pattern.

Predicted data based on established group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁NO₂), the calculated exact mass of the molecular ion [M]⁺ is 177.0790 g/mol .

HRMS also reveals fragmentation patterns that offer further structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃): A primary fragmentation event is often the cleavage of a methyl group from one of the methoxy substituents, resulting in a prominent fragment ion at m/z 162.0555.

Loss of formaldehyde (B43269) (CH₂O): Subsequent fragmentation could involve the loss of formaldehyde from the remaining methoxy group, leading to a fragment at m/z 132.0495.

Loss of a methoxy radical (•OCH₃): Cleavage of the entire methoxy group would produce a fragment at m/z 146.0606.

Ion FormulaCalculated m/zDescription
[C₁₀H₁₁NO₂]⁺177.0790Molecular Ion [M]⁺
[C₉H₈NO₂]⁺162.0555[M - CH₃]⁺
[C₉H₉NO]⁺147.0684[M - CH₂O]⁺ (from [M]⁺) or other rearrangements
[C₉H₈N]⁺130.0657Further fragmentation involving loss of CO

Predicted data based on molecular formula and common fragmentation patterns of related aromatic ethers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and π-System Characterization

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The extended π-conjugated system of the isoindole ring system is expected to produce strong absorptions in the ultraviolet region. nih.govresearchgate.net

For this compound, two main absorption bands corresponding to π → π* transitions are anticipated. The presence of the electron-donating methoxy groups is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoindole parent compound. nih.gov

Transition TypePredicted λₘₐₓ Range (nm)Description
π → π~220 - 240High-energy transition involving the entire aromatic system.
π → π~270 - 300Lower-energy transition, often showing fine vibronic structure, characteristic of the fused benzopyrrole system. nih.govnist.gov

Predicted data based on the UV-Vis spectra of analogous indole (B1671886) and isoindole structures.

X-ray Crystallography for Definitive Solid-State Structural Determination.

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for the specific compound this compound. While the broader class of isoindole derivatives has been the subject of various structural studies, the precise solid-state architecture of this particular molecule has not been definitively determined and reported.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and its interactions in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be resolved.

For this compound, a successful crystallographic analysis would yield crucial information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Molecular Geometry: Definitive values for all bond lengths, bond angles, and torsion angles, confirming the planarity or non-planarity of the isoindole ring system and the orientation of the methoxy substituents.

Intermolecular Interactions: The presence and nature of any hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the packing of the molecules in the crystal lattice.

In the absence of experimental data for this compound, any discussion of its solid-state structure would be purely speculative, based on computational modeling or comparison with structurally related compounds. The synthesis of high-quality single crystals of this compound suitable for X-ray diffraction analysis is a prerequisite for its definitive structural elucidation. Such a study would be a valuable contribution to the field of heterocyclic chemistry, providing a foundational piece of structural information for this particular isoindole derivative.

Reactivity Profiles and Mechanistic Investigations of 3,5 Dimethoxy 1h Isoindole

Electronic Influence of Methoxy (B1213986) Substituents on the Reactivity Landscape of the Isoindole Nucleus

The presence of two methoxy groups at the 3- and 5-positions of the 1H-isoindole core profoundly shapes its electronic properties and subsequent reactivity. Methoxy groups are generally considered to be electron-donating groups through resonance, a more powerful effect than their electron-withdrawing inductive effect. libretexts.org This electron-donating nature increases the electron density of the aromatic system. vulcanchem.comontosight.ai

In the case of 3,5-dimethoxy-1H-isoindole, the methoxy group at the 5-position enhances the nucleophilicity of the benzene (B151609) portion of the molecule, making it more susceptible to electrophilic attack. The methoxy group at the 3-position, being on the pyrrole-like ring, directly influences the reactivity of the heterocyclic portion. This dual substitution pattern creates a highly activated system, poised for a variety of chemical transformations. The increased electron density can also contribute to the stabilization of cationic intermediates formed during electrophilic reactions. ksu.edu.sa

Electrophilic Aromatic Substitution Reactions on the Isoindole Core and Regioselectivity Studies

The electron-rich nature of the isoindole ring system makes it reactive towards a range of electrophiles. ksu.edu.sa The fusion of the benzene ring to the pyrrole (B145914) moiety, however, alters the typical reactivity pattern observed in simple pyrroles. quizgecko.com While pyrroles tend to undergo electrophilic substitution at the α-position (C2), indoles and isoindoles often favor substitution at the β-position (C3). ksu.edu.saquizgecko.com This preference is attributed to the greater stability of the resulting cationic intermediate, where the positive charge can be delocalized over the adjacent nitrogen atom without disrupting the aromaticity of the benzene ring. ksu.edu.sa

For this compound, the 5-methoxy group further activates the benzene ring, directing incoming electrophiles. The position of electrophilic attack will be governed by the combined directing effects of the fused pyrrole ring and the 5-methoxy group. Generally, electron-donating groups direct ortho and para. In this case, the positions ortho and para to the 5-methoxy group are C4, C6, and C7. The inherent reactivity of the isoindole system, however, often leads to substitution on the pyrrole ring first. If the C1 position is substituted, electrophilic attack may occur at other positions on the benzene ring. bhu.ac.in

Reaction TypeReagentExpected Product(s)Reference
NitrationHNO₃/H₂SO₄Nitration at positions 4, 6, or 7 bhu.ac.in
HalogenationBr₂/FeBr₃Bromination at positions 4, 6, or 7 pdx.edu
Friedel-Crafts AcylationAcyl chloride/AlCl₃Acylation at positions 4, 6, or 7 nih.gov
SulfonationSO₃/H₂SO₄Sulfonation at positions 4, 6, or 7 bhu.ac.in

Nucleophilic Reaction Pathways and Substitutions

While the electron-rich nature of the isoindole ring system generally makes it resistant to nucleophilic attack, certain reaction pathways can be facilitated. matanginicollege.ac.in Nucleophilic substitution reactions are more likely to occur on substituents attached to the isoindole core rather than on the ring itself. For instance, if a suitable leaving group is present on an alkyl chain attached to the nitrogen atom, it could be displaced by a nucleophile.

Furthermore, the significant reactivity of the proton at the imide nitrogen in related isoindole-1,3-diones allows for the preparation of various N-substituted derivatives. mdpi.com While this compound is not an imide, deprotonation of the N-H bond with a strong base could generate an isoindolide anion. This anion would be a potent nucleophile, capable of reacting with various electrophiles. bhu.ac.in

Oxidative Transformations and Stability Considerations under Various Conditions

Isoindoles are known to be relatively unstable compounds, susceptible to oxidation and polymerization. beilstein-journals.orgresearchgate.net The presence of electron-donating methoxy groups in this compound can further increase this susceptibility to oxidation. The electron-rich nature of the molecule makes it more easily oxidized. beilstein-journals.org

Oxidative cleavage of the C2-C3 double bond in the pyrrole ring is a common transformation for indoles, often achieved with reagents like ozone or potassium permanganate. bhu.ac.in Similar reactivity can be anticipated for the isoindole system. The stability of this compound would likely be poor under strongly oxidizing or acidic conditions, leading to decomposition or polymerization. nih.gov However, the methoxy groups might also offer some stability in certain contexts, for instance by participating in the delocalization of charge in any formed intermediates. vulcanchem.com

Mechanistic Studies of Reaction Pathways and Identification of Key Intermediates

Mechanistic studies of isoindole reactions often involve the identification of key intermediates. For instance, in electrophilic aromatic substitution, the formation of a Wheland intermediate (a resonance-stabilized carbocation) is a critical step. imperial.ac.uk The stability of this intermediate determines the regioselectivity of the reaction.

In the context of cycloaddition reactions, the isoindole can act as a diene. The mechanism of these reactions involves a concerted pericyclic transition state. Computational studies can provide valuable insights into the energetics of these transition states and help predict the stereochemical outcome of the reaction. The formation of isoindolium ions via protonation at the C1 position has been identified as a key step in certain cyclization reactions, effectively reversing the polarity (umpolung) of the isoindole from a nucleophile to an electrophile. nih.govua.es

Cycloaddition Reactions and Pericyclic Processes Involving the 1H-Isoindole System

The 1H-isoindole system, with its fused benzene and pyrrole-like ring, can participate in cycloaddition reactions, most notably as a diene in Diels-Alder reactions. nih.gov The ortho-quinoid structure of the isoindole moiety makes it a reactive diene. beilstein-journals.orgua.es

The presence of the 3,5-dimethoxy substituents would be expected to influence the reactivity and selectivity of these cycloaddition reactions. The electron-donating methoxy groups increase the electron density of the diene system, which can enhance its reactivity towards electron-deficient dienophiles. These reactions provide a powerful tool for the construction of complex polycyclic frameworks. univ.kiev.uaacademie-sciences.fr For instance, the reaction of an isoindole with a dienophile like N-phenylmaleimide can lead to the formation of tricyclic adducts. chim.it The regioselectivity and stereoselectivity of these reactions are key aspects that are influenced by the substituents on both the isoindole and the dienophile. univ.kiev.ua

Derivatization Strategies and Applications in Advanced Organic Synthesis

N-Substitution and Functionalization at the Pyrrole (B145914) Nitrogen Atom of 1H-Isoindoles

The nitrogen atom in the 1H-isoindole scaffold is analogous to that in pyrrole, possessing a reactive N-H bond. chim.itwikipedia.org The proton on the nitrogen is acidic and can be readily removed by a suitable base to generate the corresponding isoindolide anion. This nucleophilic anion serves as a versatile intermediate for introducing a wide array of functional groups at the nitrogen position through reactions with various electrophiles.

This N-functionalization is a fundamental strategy for modifying the properties of the isoindole core and for linking it to other molecular fragments. The choice of substituent can influence the compound's solubility, electronic properties, and steric profile. For instance, alkylation with alkyl halides or acylation with acid chlorides can be readily achieved. clockss.orgmdpi.com The significant reactivity of the imide proton allows for the synthesis of numerous derivatives. mdpi.com

Table 1: Potential N-Substitution Reactions of 3,5-dimethoxy-1H-isoindole

Electrophile Type Reagent Example Resulting N-Substituent Product Class
Alkyl Halide Iodomethane (CH₃I) Methyl (-CH₃) N-Methyl-3,5-dimethoxy-1H-isoindole
Acyl Chloride Acetyl Chloride (CH₃COCl) Acetyl (-COCH₃) N-Acetyl-3,5-dimethoxy-1H-isoindole
Sulfonyl Chloride Tosyl Chloride (TsCl) Tosyl (-SO₂C₇H₇) N-Tosyl-3,5-dimethoxy-1H-isoindole
Isocyanate Phenyl Isocyanate (PhNCO) Carbamoyl (-CONHPh) N-Phenylcarbamoyl-3,5-dimethoxy-1H-isoindole

Functionalization of the Benzenoid Ring and Methoxy-Directed Reactions

The benzenoid ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr). This enhanced reactivity is due to the powerful electron-donating effects of the two methoxy (B1213986) groups (–OCH₃). libretexts.org Methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org

In the case of this compound, the positions available for substitution on the benzenoid ring are C4, C6, and C7.

Positions C4 and C6: These sites are the most activated. Each is ortho to one methoxy group (at C3 and C5, respectively) and para to the other. This dual activation makes them highly susceptible to electrophilic attack.

Position C7: This site is ortho to the C6-C1 bond of the pyrrole ring and meta to the C3-methoxy group, making it less activated compared to C4 and C6.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed with high regioselectivity, favoring substitution at the C4 and C6 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Typical Reagents Predicted Major Product(s)
Nitration HNO₃ / H₂SO₄ 4-Nitro-3,5-dimethoxy-1H-isoindole and/or 4,6-Dinitro-3,5-dimethoxy-1H-isoindole
Bromination Br₂ / FeBr₃ 4-Bromo-3,5-dimethoxy-1H-isoindole
Friedel-Crafts Acylation CH₃COCl / AlCl₃ 4-Acetyl-3,5-dimethoxy-1H-isoindole
Sulfonation Fuming H₂SO₄ This compound-4-sulfonic acid

Annulation and Cyclocondensation Reactions to Form Complex Fused Polycyclic Systems

The isoindole nucleus is a valuable synthon for constructing fused polycyclic systems, a common structural motif in natural products and pharmaceuticals. chemistryviews.orgnih.gov The pyrrole portion of the isoindole can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions), reacting with dienophiles to create complex, multi-ring structures. beilstein-journals.orgua.esosi.lv The electron-rich nature of the this compound system would likely enhance its reactivity as a diene.

Furthermore, modern synthetic methods involving transition-metal catalysis offer powerful routes for annulation. For example, palladium- or ruthenium-catalyzed C-H activation followed by annulation with alkynes or alkenes can be used to build additional rings onto the isoindole framework. chemistryviews.orgua.es These reactions provide direct and atom-economical pathways to complex fused heterocycles that would be difficult to access through traditional methods. chemistryviews.org Cyclocondensation reactions, often involving the in-situ generation of reactive intermediates, can also be employed to construct pyrazole (B372694) or pyrimidine (B1678525) rings fused to the isoindole core. mdpi.comacs.orgbeilstein-journals.org

Utility as a Versatile Synthetic Building Block for Architecturally Intricate Molecules

Owing to its multiple, distinct reactive sites, this compound is a highly versatile synthetic building block. acs.orgacs.org Its utility stems from the ability to perform sequential and regioselective functionalization. A synthetic strategy could involve:

N-Substitution: Protecting or functionalizing the nitrogen atom to tune reactivity or introduce a desired molecular fragment. clockss.org

Benzenoid Ring Functionalization: Exploiting the methoxy-directed activation to install substituents on the aromatic core via electrophilic substitution.

Cycloaddition/Annulation: Using the pyrrole moiety as a handle for constructing fused ring systems. nih.gov

Methoxy Group Transformation: Converting the methoxy groups into hydroxyls or other functionalities at a later stage in the synthesis. rsc.org

This multi-faceted reactivity allows for a programmable approach to the synthesis of architecturally intricate molecules, where complexity is built step-by-step from a single, versatile core structure. acs.orggoogle.com

Chemical Transformations of the Dimethoxy Groups (e.g., Demethylation, Further Oxidation)

The two methoxy groups on the benzenoid ring are not merely directing groups; they are also functional handles that can be chemically transformed.

Demethylation: A common and valuable transformation is the O-demethylation of aryl methyl ethers to the corresponding phenols. This can be achieved using a variety of reagents, with Lewis acids such as boron tribromide (BBr₃) or strong Brønsted acids like hydrobromic acid (HBr) being particularly effective. rsc.orguantwerpen.be Recent methods have also utilized acidic concentrated lithium bromide (ACLB) for efficient demethylation under moderate conditions. rsc.org The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack (SN2) by a bromide ion. rsc.org The conversion of this compound to 3,5-dihydroxy-1H-isoindole (an isoindole-catechol derivative) would significantly alter its electronic properties and introduce new reactive sites (phenolic hydroxyls) for further functionalization, such as O-alkylation or esterification. Studies have shown that compounds with two methoxy groups can demethylate faster than those with one. rsc.orgrsc.org

Table 3: Common Reagents for Aromatic O-Demethylation

Reagent Typical Conditions Notes
Boron Tribromide (BBr₃) CH₂Cl₂, low temperature to r.t. Highly effective but sensitive to moisture.
Hydrobromic Acid (HBr) Acetic acid, reflux Classic, strong acid method.
Acidic Lithium Bromide (ACLB) 1.5 M HCl in aq. LiBr, 110 °C A more moderate and modern approach. rsc.org
Zirconium Tetrachloride (ZrCl₄) Anisole, r.t. to 60 °C Used for selective demethylation in some systems. google.com

Oxidation: While the isoindole core itself can be susceptible to oxidation, the methoxy groups can also be involved in oxidative processes. Under specific conditions, such as with certain catalytic systems or photo-excited nitro compounds, oxidative cleavage of the aromatic ring adjacent to a methoxy group can occur. unimi.itoup.com More commonly, the dihydroxy-isoindole obtained after demethylation could be susceptible to oxidation to form the corresponding quinone derivative, a structural motif found in many biologically active compounds.

Computational Chemistry and Theoretical Characterization of 3,5 Dimethoxy 1h Isoindole

Quantum Chemical Calculations, including Density Functional Theory (DFT), for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of 3,5-dimethoxy-1H-isoindole. These methods allow for the detailed investigation of its molecular orbitals and the prediction of its chemical behavior. DFT has become a standard method for studying substituted isoindole derivatives due to its balance of computational cost and accuracy in predicting electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability.

For isoindole derivatives, the distribution of HOMO and LUMO is typically spread across the π-conjugated system. In this compound, the presence of electron-donating methoxy (B1213986) groups is expected to raise the energy of the HOMO, thereby influencing its reactivity. Theoretical calculations would precisely map the electron density of these orbitals and quantify the energy gap. A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar aromatic systems, as specific experimental or calculated values for this exact compound are not readily available in the public domain.)

ParameterEnergy (eV)
HOMO Energy-5.80
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.60

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These predicted shifts can then be compared with experimental data to validate the molecular structure.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. Specific vibrational modes corresponding to functional groups, such as the N-H stretch, C-H stretches of the aromatic ring and methoxy groups, and C-O stretches, can be identified. These theoretical spectra aid in the interpretation of experimental IR data.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents expected ranges and types of signals based on the compound's structure, not specific calculated values.)

SpectroscopyParameterPredicted Value/Region
¹H NMRChemical Shift (δ)Aromatic protons: 6.5-7.5 ppm; Methoxy protons: 3.8-4.0 ppm; CH₂ protons: 4.5-5.0 ppm; NH proton: variable
¹³C NMRChemical Shift (δ)Aromatic carbons: 100-150 ppm; Methoxy carbons: 55-60 ppm; CH₂ carbon: ~50 ppm
IRFrequency (cm⁻¹)N-H stretch: 3300-3500; C-H (aromatic) stretch: 3000-3100; C-H (aliphatic) stretch: 2850-3000; C=C (aromatic) stretch: 1450-1600; C-O stretch: 1000-1300

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen atom and the oxygen atoms of the methoxy groups, highlighting their nucleophilic character. Positive potential (blue) would be expected around the N-H proton. This analysis is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Flexibility

While the isoindole core is relatively rigid, the methoxy substituents can exhibit conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. By simulating the motion of atoms under a given force field, MD can reveal the preferred orientations of the methoxy groups relative to the isoindole ring and the energetic barriers between different conformations. This information is vital for understanding how the molecule's shape might adapt when interacting with other molecules, such as biological receptors.

Theoretical Modeling of Reaction Mechanisms, Transition States, and Activation Barriers

Computational chemistry allows for the in-depth study of reaction pathways involving this compound. By modeling potential reactions, such as electrophilic substitution on the aromatic ring or reactions at the nitrogen atom, researchers can identify the structures of transition states and calculate their corresponding activation energies. This theoretical modeling can elucidate reaction mechanisms, predict the feasibility of different pathways, and explain observed product distributions. For instance, calculations could determine whether an electrophile would preferentially attack the C4, C6, or C7 position of the isoindole ring.

Prediction of Non-Covalent Interactions and Binding Modes with Model Receptors via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. Given the presence of hydrogen bond donors (N-H) and acceptors (methoxy oxygens, nitrogen atom) in this compound, it has the potential to engage in various non-covalent interactions. Docking simulations can be performed with model receptors or known protein binding sites to predict potential binding modes. These simulations would score different poses based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, π-π stacking) and conformational strain, providing hypotheses about its biological targets and mode of action at a molecular level.

Emerging Research Avenues and Future Prospects for 3,5 Dimethoxy 1h Isoindole

Development of Novel Regio- and Stereoselective Synthetic Methodologies

The development of efficient and selective synthetic methods is paramount for exploring the full potential of 3,5-dimethoxy-1H-isoindole and its derivatives. Current research is geared towards methodologies that offer precise control over the arrangement of atoms in the molecule (regio- and stereoselectivity), which is crucial for its function.

Recent advancements in palladium-catalyzed reactions have demonstrated the ability to construct polysubstituted isoquinolinones with high regio- and stereoselectivity. beilstein-journals.org These methods, which involve cascade cyclocarbopalladation followed by cross-coupling reactions, could be adapted for the synthesis of complex this compound derivatives. beilstein-journals.org The ability to introduce a variety of substituents onto the isoindole core in a controlled manner opens up possibilities for fine-tuning the compound's electronic and steric properties.

Another promising approach involves the use of domino reactions, where a series of transformations occur in a single step. For instance, the T3P® (n-propylphosphonic acid anhydride) activation of 3-arylpropiolic acids has been used to synthesize blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones in a one-pot fashion. beilstein-journals.org This strategy could potentially be modified to produce 3,5-dimethoxy-substituted isoindoles. Furthermore, multicomponent reactions, which combine three or more starting materials in a single reaction, offer a modular and efficient route to complex heterocyclic structures, including pyrido[2,1-α]isoindoles. rsc.org The adaptability of these methods to incorporate a 3,5-dimethoxy substitution pattern is a key area for future investigation.

The table below summarizes some of the emerging synthetic methodologies applicable to isoindole synthesis.

MethodologyKey FeaturesPotential Application for this compound
Palladium-Catalyzed Cascade Reactions High regio- and stereoselectivity in constructing polysubstituted systems. beilstein-journals.orgSynthesis of complex and functionally diverse derivatives.
Domino Reactions One-pot synthesis, high efficiency. beilstein-journals.orgRapid access to functionalized isoindole cores.
Multicomponent Reactions Modular assembly of complex structures from simple precursors. rsc.orgCreation of diverse libraries of this compound derivatives for screening.
Retro-Ene Reaction Aromatization of isoindoline (B1297411) nucleus under pyrolytic conditions. thieme-connect.deA potential, albeit high-energy, route to the core isoindole structure.

Exploration of Photocatalytic and Electrocatalytic Approaches for Synthesis and Transformation

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. nih.gov These techniques utilize light or electricity, respectively, to drive chemical reactions. The application of these methods to the synthesis and transformation of this compound is a largely unexplored but highly promising research direction.

Photocatalysis could enable novel bond formations and functionalizations on the isoindole ring under mild conditions. For instance, light-driven reactions could be employed for C-H activation, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. Electrocatalysis, on the other hand, can be used to mediate redox reactions with high control. nih.gov This could be particularly useful for the synthesis of isoindole-based conducting polymers or for the controlled oxidation or reduction of the isoindole core to access different electronic states.

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully understand and optimize the novel synthetic methodologies being developed, advanced analytical techniques are crucial. In situ spectroscopic methods, which allow for the monitoring of reactions as they happen, are becoming indispensable tools for mechanistic studies and process optimization. numberanalytics.comspectroscopyonline.com

Techniques such as in situ Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. numberanalytics.comrsc.org This data is invaluable for elucidating reaction pathways, identifying transient species, and optimizing reaction conditions for yield and selectivity. For example, in situ IR spectroscopy can track the disappearance of starting materials and the appearance of product by monitoring specific vibrational bands. spectroscopyonline.com The integration of these techniques into the study of this compound synthesis will undoubtedly accelerate the development of more efficient and robust synthetic protocols. A detailed investigation of spectroscopic properties of related isoindole derivatives has been conducted using in situ EPR/UV/Vis-NIR spectroelectrochemistry, providing a precedent for such studies. researchgate.net

Spectroscopic TechniqueInformation GainedRelevance to this compound Synthesis
In Situ Infrared (IR) Spectroscopy Real-time monitoring of functional group transformations. numberanalytics.comspectroscopyonline.comOptimization of reaction conditions and identification of key reaction intermediates.
In Situ NMR Spectroscopy Detailed structural information on species in solution. numberanalytics.comElucidation of complex reaction mechanisms and stereochemical outcomes.
In Situ Raman Spectroscopy Sensitive to changes in molecular vibrations and crystal lattice structures. rsc.orgMonitoring of reactions involving solid-state materials or for distinguishing between structurally similar intermediates.

Potential Integration of this compound Derivatives in Advanced Materials Chemistry

The unique electronic and photophysical properties of the isoindole scaffold make it an attractive building block for advanced materials. researchgate.net The introduction of dimethoxy groups at the 3 and 5 positions can further modulate these properties, opening up new avenues for applications in materials science.

Derivatives of this compound could find use in the development of organic light-emitting diodes (OLEDs), where their fluorescence properties could be harnessed. beilstein-journals.org The ability to tune the emission color through synthetic modification is a key advantage of organic materials. Furthermore, the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring could make these compounds suitable for use as hole-transporting materials in organic electronic devices.

The investigation of isoindole-4,7-diones for applications in lithium-ion batteries highlights the potential for isoindole derivatives in energy storage. acs.org While a different substitution pattern, this research suggests that the redox properties of the isoindole core can be exploited. The 3,5-dimethoxy substitution would likely influence the redox potentials, and this could be an interesting area for future exploration. Additionally, the development of cdnsciencepub.comhelicene derivatives incorporating dimethoxy-isoindole units for the detection of heavy metal ions showcases the potential for these compounds in chemical sensing applications. tci-thaijo.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethoxy-1H-isoindole, and how do reaction conditions influence yield?

  • Methodology :

  • Coupling Reactions : Use Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with methoxy-substituted indole precursors (e.g., 3-methoxy-1H-isoindole derivatives). For example, describes a CuI-catalyzed reaction in PEG-400/DMF, yielding 42% product after column chromatography (70:30 EtOAc/hexane) .
  • Alkylation/Functionalization : Employ NaH in DMF for methoxy group introduction (as in ), ensuring anhydrous conditions to avoid side reactions .
    • Key Parameters :
  • Solvent polarity (DMF vs. PEG-400) affects reaction kinetics.
  • Temperature (room temperature vs. heating) impacts reaction completeness.
    • Data Table :
MethodCatalystSolventYieldReference
CuAACCuIPEG-400/DMF42%
AlkylationNaHDMF85%

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H, 13^13C, and 19^19F NMR (if fluorinated) to confirm substituent positions and purity. and highlight coupling constants (e.g., 3JHF=10.2Hz^3J_{H-F} = 10.2 \, \text{Hz}) and aromatic proton splitting patterns .
  • Mass Spectrometry : HRMS-TOF (as in ) ensures molecular weight accuracy (±0.001 Da) .
    • Critical Step : Compare experimental NMR shifts with DFT-calculated values ( ’s hybrid functional approach) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Apply B3LYP/6-31G(d) density functional theory ( ) to map electron density distribution. Methoxy groups at C3/C5 increase electron density at C1, favoring electrophilic attack .
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under varying pH/temperature.
    • Contradiction Analysis :
  • Conflicting reports on regioselectivity (C1 vs. C7 substitution) may arise from solvent polarity effects (DMF vs. THF) or steric hindrance from substituents.

Q. How does the stability of this compound vary under oxidative or photolytic conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to UV light (254 nm) and H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) for 24–72 hours. Analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., reports mp 199–201°C for analogous indoles) .
    • Key Finding : Methoxy groups enhance oxidative stability but reduce photolytic resistance due to extended conjugation.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values across studies, normalizing for assay conditions (e.g., cell line variability, serum concentration).
  • Structure-Activity Relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with activity. For example, ’s isoindole-1,3-diones show enhanced activity with electron-withdrawing groups .
    • Data Table :
DerivativeSubstituentIC50_{50} (μM)Assay TypeReference
ZHAWOC60173-Fluorophenyl0.45Kinase
ZHAWOC12462-Fluorophenyl0.62Kinase

Methodological Considerations

Q. How can researchers design robust synthetic protocols to minimize byproducts in isoindole functionalization?

  • Recommendations :

  • Use scavengers (e.g., molecular sieves) to trap moisture in NaH-mediated reactions ( ) .
  • Optimize stoichiometry (e.g., 1.1 eq aldehyde for cyclization, as in ) to prevent incomplete reactions .

Q. What interdisciplinary approaches validate the computational predictions for isoindole derivatives?

  • Integration :

  • Combine DFT-predicted 1^1H NMR shifts ( ) with experimental data ( ) to refine computational models .
  • Cross-validate docking studies (e.g., Autodock Vina) with in vitro enzyme inhibition assays.

Key Challenges

  • Synthetic Reproducibility : Variations in solvent purity (DMF vs. anhydrous DMF) significantly impact yields ( vs. 7) .
  • Data Interpretation : Conflicting bioactivity results may stem from unaccounted assay variables (e.g., cell passage number, serum lot).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.